Specific Scientific Field: Biotechnology for Biofuels and Bioproducts
Summary of the Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors . In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .
Methods of Application or Experimental Procedures: Three strategies were used in this study :
Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid . It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of
Summary of the Application: Butyl acetate is used in surface coatings, including automotive and furniture finishes . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with the paint or coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in paints and coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .
Summary of the Application: Butyl acetate is used as a solvent in various types of adhesives . It helps to dissolve the adhesive components, providing a smooth application and strong bond .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with the adhesive or sealant material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in adhesives and sealants results in a strong, durable bond. It also helps to speed up the drying process .
Specific Scientific Field: Cosmetology
Summary of the Application: Butyl acetate is an important component in nail polish removers and other cosmetic products . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish remover. When applied to the nails, it helps to dissolve the nail polish, making it easy to remove .
Results or Outcomes: The use of butyl acetate in nail polish removers results in an effective and quick removal of nail polish. It also leaves the nails clean and ready for a new application of polish .
Specific Scientific Field: Paper Industry
Summary of the Application: Butyl acetate is used in the production of paper coatings . It acts as a solvent, helping to dissolve the coating material and provide a smooth, even application .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with the coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in paper coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .
Specific Scientific Field: Food Science
Summary of the Application: Butyl acetate is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple . It is used as a flavoring agent in the food industry .
Methods of Application or Experimental Procedures: Butyl acetate is added to food products in small quantities to enhance or impart specific flavors .
Results or Outcomes: The use of butyl acetate in food products results in enhanced flavors, making the food more appealing to consumers .
Summary of the Application: Butyl acetate is primarily used as a solvent in the production of lacquers . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with the lacquer material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in lacquers results in a smooth, high-quality finish. It also helps to speed up the drying process .
Summary of the Application: Butyl acetate is used in the production of varnishes . It acts as a solvent, helping to dissolve the varnish material and provide a smooth, even application .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with the varnish material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in varnishes results in a smooth, high-quality finish. It also helps to speed up the drying process .
Summary of the Application: Butyl acetate is a component of fingernail polish . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .
Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish. When applied to the nails, it helps to provide a smooth, even application .
Results or Outcomes: The use of butyl acetate in nail polish results in a smooth, high-quality finish. It also helps to speed up the drying process .
Butyl acetate, also known as butyl ethanoate, is an organic compound with the chemical formula C₆H₁₂O₂. It is a colorless, flammable liquid characterized by a fruity odor reminiscent of bananas or apples. This compound is an ester formed from the reaction between n-butanol and acetic acid, making it a common solvent in various industrial applications, particularly in coatings and inks. Butyl acetate has a boiling point of 126.1 °C and a melting point of -78 °C, with a density of 0.8825 g/cm³ at 20 °C .
Butyl acetate is a flammable liquid with a moderate vapor pressure. Inhalation of vapors can cause irritation of the respiratory tract, drowsiness, and headaches []. Prolonged or repeated skin contact can lead to dermatitis. Butyl acetate is considered a mild eye irritant [].
Butyl acetate exhibits moderate toxicity. It can cause respiratory irritation and central nervous system effects such as headaches and dizziness upon inhalation. Prolonged skin contact may lead to dryness or dermatitis. In terms of biological metabolism, butyl acetate is rapidly hydrolyzed into n-butanol and acetic acid in the body, which are then further metabolized . Additionally, this compound is naturally present in various fruits, contributing to their flavor profiles .
The primary method for synthesizing butyl acetate is through Fischer esterification, where n-butanol reacts with acetic acid in the presence of sulfuric acid as a catalyst. The reaction typically requires heating under reflux conditions:
An excess of acetic acid is often used to drive the reaction toward product formation due to its reversible nature .
Butyl acetate has a wide range of applications:
Research indicates that butyl acetate interacts with various biological systems primarily through its metabolic conversion into n-butanol and acetic acid. Studies have shown that inhalation exposure can lead to neurobehavioral effects in laboratory animals. Furthermore, its interaction with other solvents may alter its toxicity profile when mixed in formulations used in industrial applications .
Butyl acetate has several structural isomers and related compounds that share similar properties but differ in their chemical behavior:
Compound Name | Formula | Characteristics |
---|---|---|
Isobutyl acetate | C₄H₈O₂ | More volatile; used as a solvent |
Sec-butyl acetate | C₄H₈O₂ | Higher boiling point; used in specialty solvents |
Tert-butyl acetate | C₅H₁₈O₂ | Less reactive; used as a fuel additive |
Ethyl acetate | C₄H₈O₂ | Similar uses; lower boiling point than butyl acetate |
Propyl acetate | C₄H₈O₂ | Used similarly but less common than butyl acetate |
Butyl acetate stands out due to its balance between volatility and solvency power, making it particularly effective for applications requiring moderate evaporation rates while providing good solvency for resins and polymers .
Butyl acetate is an ester compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 grams per mole [1] [2]. The compound is formed by the esterification reaction between acetic acid and butanol, resulting in the characteristic ester functional group -COO-. The structural representation can be written as CH₃COO(CH₂)₃CH₃ for the normal isomer [1] [3]. The ester linkage consists of a carbonyl carbon double-bonded to oxygen and single-bonded to another oxygen atom, which connects to the butyl chain [1].
The molecular structure features a four-carbon alkyl chain (butyl group) attached to the oxygen atom of the acetate group. The acetate portion contains a methyl group (CH₃) bonded to the carbonyl carbon [1] [4]. This arrangement gives butyl acetate its characteristic chemical and physical properties, including its solvent capabilities and organoleptic characteristics [3] [5].
Butyl acetate exists in four distinct isomeric forms, each differing in the arrangement of the butyl group attached to the acetate moiety [6] [7]. These structural variations result in different physical and chemical properties while maintaining the same molecular formula.
n-Butyl acetate, also known as normal butyl acetate, is the most common isomer with CAS number 123-86-4 [1] [3]. The structure features a straight-chain four-carbon alkyl group (n-butyl) attached to the acetate group. This isomer has a boiling point of 126.1°C and a melting point of -73.5°C [2] [5]. The density at 20°C is 0.883 g/cm³, and it exhibits a refractive index of 1.394 at 20°C [2] [8]. The compound displays limited water solubility of approximately 6.8 g/L at 20°C but shows complete miscibility with most organic solvents [2] [9].
sec-Butyl acetate (secondary butyl acetate) carries the CAS number 105-46-4 [6] [10]. The structure contains a secondary butyl group where the acetate is attached to a carbon that is bonded to two other carbon atoms. This isomer exhibits a boiling point of 112°C and a melting point of -99°C [11] [10]. The density is 0.872 g/cm³ at 25°C, with a refractive index of 1.390 [10] [12]. Notably, sec-butyl acetate shows higher water solubility compared to other isomers, reaching 30 g/L at 20°C [10] [13].
tert-Butyl acetate (tertiary butyl acetate) has the CAS number 540-88-5 [6] [14]. The structure features a tertiary butyl group where the acetate is attached to a carbon bonded to three other carbon atoms. This isomer has the lowest boiling point among the four isomers at 98°C and a melting point of -58°C [15] [7]. The density is 0.860 g/cm³, and the refractive index is 1.387 at 20°C [15]. This isomer exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating greater volatility [15] [7].
iso-Butyl acetate (isobutyl acetate) possesses the CAS number 110-19-0 [6] [16]. The structure contains an isobutyl group (2-methylpropyl) attached to the acetate. This isomer has a boiling point of 116°C and a melting point of -99°C [16] [17]. The density is 0.867 g/cm³ at 25°C, with a refractive index of 1.390 [16]. The water solubility is 5.6 g/L at 20°C, and it shows complete miscibility with alcohols and ethers [16].
The boiling points of butyl acetate isomers vary significantly based on their structural arrangements. n-Butyl acetate exhibits the highest boiling point at 126.1°C, followed by isobutyl acetate at 116°C, sec-butyl acetate at 112°C, and tert-butyl acetate with the lowest at 98°C [2] [16] [10] [15]. This trend reflects the degree of branching in the alkyl chain, where increased branching generally leads to lower boiling points due to reduced intermolecular forces [18] [19].
Melting points also show variation among isomers. n-Butyl acetate has a melting point of -73.5°C, while both isobutyl acetate and sec-butyl acetate have melting points of -99°C [2] [16] [10]. tert-Butyl acetate exhibits the highest melting point at -58°C [15] [7]. These differences arise from variations in molecular packing efficiency and intermolecular interactions in the solid state.
The density values of butyl acetate isomers at 20°C range from 0.860 to 0.883 g/cm³. n-Butyl acetate has the highest density at 0.883 g/cm³, followed by sec-butyl acetate at 0.872 g/cm³, isobutyl acetate at 0.867 g/cm³, and tert-butyl acetate with the lowest density at 0.860 g/cm³ [2] [16] [10] [15]. The specific gravity values closely correspond to these density measurements, with n-butyl acetate showing a specific gravity of 0.883 at 20/20°C [2] [9].
The variation in density correlates with the degree of molecular branching, where more compact, branched structures generally exhibit lower densities due to less efficient molecular packing [20] [21].
Vapor pressure values differ substantially among the isomers, reflecting their volatility differences. tert-Butyl acetate exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating maximum volatility [15]. Isobutyl acetate shows a vapor pressure of 15 mmHg at 20°C, sec-butyl acetate displays 11 mmHg at 25°C, and n-butyl acetate has the lowest vapor pressure at 8-10 mmHg at 20°C [16] [10] [2] [22].
The relationship between vapor pressure and molecular structure demonstrates that increased branching leads to higher vapor pressures due to weaker intermolecular forces and more compact molecular structures [22] [20] [13].
Surface tension measurements show relatively similar values across isomers, ranging from 22.4 to 24.85 dynes/cm at 20-25°C. n-Butyl acetate exhibits the highest surface tension at 24.85 mN/m at 298.15 K, while tert-butyl acetate shows the lowest at 22.4 dynes/cm [20] [15] [13]. These values reflect the strength of intermolecular forces at the liquid-air interface.
Viscosity data indicates that n-butyl acetate has a viscosity of 0.83 cP at 25°C, isobutyl acetate shows 0.8 mm²/s, and tert-butyl acetate exhibits less than 1 cP at 25°C [20] [16] [15]. The viscosity variations correlate with molecular structure and intermolecular interactions [22] [23].
Water solubility varies significantly among butyl acetate isomers due to structural differences affecting hydrophilic-hydrophobic balance. sec-Butyl acetate demonstrates the highest water solubility at 30 g/L at 20°C, followed by n-butyl acetate at 6.8 g/L, isobutyl acetate at 5.6 g/L, and tert-butyl acetate showing the lowest solubility [10] [2] [16]. The higher solubility of sec-butyl acetate may be attributed to its specific molecular geometry facilitating better water interaction compared to other isomers [10] [13].
The limited water solubility of these compounds is characteristic of ester compounds with substantial hydrophobic alkyl chains. The solubility decreases with increasing molecular branching, except for the sec-butyl isomer [22] [20] [19].
All butyl acetate isomers demonstrate excellent solubility in organic solvents. n-Butyl acetate shows complete miscibility with most organic solvents including alcohols, ethers, hydrocarbons, and esters [2] [9]. Isobutyl acetate is miscible with alcohols, ethers, and hydrocarbons [16]. sec-Butyl acetate exhibits similar miscibility with organic solvents [10]. This extensive organic solvent compatibility makes these compounds valuable as industrial solvents [3] [7].
The excellent organic solvent solubility stems from the predominantly hydrophobic nature of the butyl acetate molecules and their ability to form favorable intermolecular interactions with other organic compounds [9] [21].
The octanol-water partition coefficients (log P) provide quantitative measures of hydrophobicity. Isobutyl acetate exhibits the highest log P value at 2.3, indicating maximum hydrophobicity, followed by n-butyl acetate at 1.82 and sec-butyl acetate at 1.72 [20] [16] [10]. These values reflect the relative preference of each isomer for organic versus aqueous phases [24] [19].
Henry's law constants for air-water partitioning show n-butyl acetate at 5.79 × 10⁻⁴ atm·m³/mol, isobutyl acetate at 4.85 × 10⁻⁴ atm·m³/mol, and sec-butyl acetate at 1.91 × 10⁻⁴ atm·m³/mol [20] [16] [10]. These constants indicate the tendency of each compound to partition between air and water phases [25] [26].
Spectroscopic analysis of butyl acetate reveals characteristic absorption patterns corresponding to its molecular structure. Infrared spectroscopy shows prominent carbonyl stretching vibrations around 1740 cm⁻¹, characteristic of ester functional groups [27]. The C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ range [28] [27].
Nuclear magnetic resonance spectroscopy provides detailed structural information. In ¹H NMR analysis, the acetate methyl group appears as a singlet around 2.0 ppm, while the butyl chain protons show characteristic patterns depending on the isomer [29]. The OCH₂ protons typically appear around 4.1 ppm due to deshielding by the adjacent oxygen atom [28] [29].
Mass spectrometry analysis shows molecular ion peaks at m/z 116, corresponding to the molecular weight. Characteristic fragmentation patterns include loss of acetate (m/z 59) and formation of butyl cation fragments [30]. The retention index for gas chromatographic analysis is approximately 790 for n-butyl acetate [30].
The organoleptic properties of butyl acetate isomers vary significantly, reflecting their different molecular structures. n-Butyl acetate exhibits a characteristic fruity aroma reminiscent of banana and pear, with a sweet, pleasant odor [3] [2] [9]. The odor threshold is relatively low at 0.31 ppm, making it easily detectable [1] [20].
Isobutyl acetate presents a fruity, banana-pineapple aroma with an even lower odor threshold of 0.008 ppm [16]. This isomer finds extensive use in flavor and fragrance applications due to its pleasant and intense aroma characteristics [31] [16].
sec-Butyl acetate displays a pleasant odor with an odor threshold range of 3.0-7.0 ppm [10] [12]. The aroma is described as having solvent-like characteristics while maintaining pleasant fruity notes [10] [13].
Flammable;Irritant